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The interaction between Menin and the MLL (Mixed-Lineage Leukemia, also known as KMT2A)

protein is a critical dependency in certain aggressive forms of acute leukemia.[1][2] This has

led to the development of a new class of targeted therapies—Menin-MLL inhibitors—that have

shown significant promise in preclinical and clinical settings.[3][4][5] This technical guide

provides an in-depth overview of the therapeutic potential of these inhibitors, focusing on

quantitative data, experimental protocols, and the underlying biological pathways.

Core Mechanism of Action
Menin acts as a scaffold protein that is essential for the oncogenic activity of MLL fusion

proteins (in MLL-rearranged leukemias) and for the leukemogenic program driven by mutant

NPM1.[4] The Menin-MLL interaction is crucial for the recruitment of the MLL complex to

chromatin, leading to the upregulation of key target genes such as HOXA9 and MEIS1, which

in turn drive leukemic cell proliferation and block differentiation.[6] Menin inhibitors are small

molecules designed to competitively bind to a pocket on Menin, thereby disrupting its

interaction with MLL.[7] This disruption leads to the downregulation of the leukemogenic gene

expression program, inducing differentiation and apoptosis in susceptible cancer cells.[2]

Quantitative Data on Menin-MLL Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of

various Menin-MLL inhibitors.
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Table 1: Preclinical In Vitro Efficacy of Menin-MLL
Inhibitors
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Inhibitor Cell Line
MLL
Fusion/Mutatio
n

IC50 (nM) Reference

Revumenib

(SNDX-5613)
MOLM-13 MLL-AF9 - -

MV-4-11 MLL-AF4 - -

Ziftomenib (KO-

539)
MOLM-13 MLL-AF9

Strong, dose-

dependent

inhibition

[8]

MV-4-11 MLL-AF4

Strong, dose-

dependent

inhibition

[8]

OCI-AML2 MLL-r

Strong, dose-

dependent

inhibition

[8]

OCI-AML3 NPM1-mut

Strong, dose-

dependent

inhibition

[8]

VTP50469 MOLM-13 MLL-AF9 Very Sensitive [6]

MV-4-11 MLL-AF4 Very Sensitive [6]

RS4;11 MLL-AF4
Moderately

Sensitive
[6]

SEM MLL-AF4
Moderately

Sensitive
[6]

THP-1 MLL-AF9 Resistant [6]

ML-2 MLL-AF4 Resistant [6]

MI-503
Various MLL-r

lines
MLL fusions 14.7 [7]
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MI-463
Various MLL-r

lines
MLL fusions 15.3 [7]

MI-2 MV-4-11 MLL-AF4 446 [7]

MI-3 MV-4-11 MLL-AF4 648 [7]

M-525 MV-4-11 MLL-AF4 3 [9]

M-1121 MOLM-13 MLL-AF9 51.5 [9]

MV-4-11 MLL-AF4 10.3 [9]

D0060-319 MV-4-11 MLL-AF4 4.0 [10]

MOLM-13 MLL-AF9 1.7 [10]

Table 2: Clinical Efficacy of Revumenib (SNDX-5613) in
the AUGMENT-101 Trial
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Patient Population Endpoint Result Reference

R/R KMT2A-r Acute

Leukemia (Phase 1)

Overall Response

Rate (ORR)

59% (AML), 53%

(ALL/other)
[3]

CR + CRh Rate
28% (AML), 27%

(ALL/other)
[3]

R/R KMT2A-r Acute

Leukemia (Phase 2)
CR + CRh Rate 22.8% [11]

Overall Response

Rate (ORR)
63.2% [11]

MRD Negativity in

CR/CRh
68.2% [11]

R/R NPM1-m or

KMT2A-r Acute

Leukemia (Phase 1)

CR + CRh Rate 30% [1]

Overall Response

Rate (ORR)
53% [12]

Median Overall

Survival
7 months [12]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R

= Relapsed/Refractory; MRD = Minimal Residual Disease.

Table 3: Clinical Efficacy of Ziftomenib (KO-539) in the
KOMET-001 Trial
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Patient Population Endpoint Result Reference

R/R NPM1-m or

KMT2A-r AML (Phase

1b, 600mg dose)

CR + CRh Rate 25% [5]

CR Rate in NPM1-m 35% [5]

R/R NPM1-m AML

(Phase 2)
CR + CRh Rate 22% [13]

Overall Response

Rate (ORR)
33% [13]

MRD Negativity in

CR/CRh
61% [13]

Median Overall

Survival
6.6 months [13]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R

= Relapsed/Refractory; MRD = Minimal Residual Disease.

Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of Menin-MLL inhibitors. Below are

protocols for key experiments.

Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a Menin-

MLL inhibitor in leukemia cell lines.

Cell Seeding: Plate leukemia cell lines (e.g., MOLM-13, MV-4-11 for MLL-rearranged; OCI-

AML3 for NPM1-mutant) in 96-well plates at a density of 1 x 10^4 cells per well in

appropriate culture medium.

Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and add to the

wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well

according to the manufacturer's instructions.

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable

cells against the logarithm of the inhibitor concentration. Fit the data to a four-parameter

logistic curve to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol is used to identify the genomic binding sites of Menin and MLL and to assess how

these are affected by inhibitor treatment.

Cell Treatment and Cross-linking: Treat leukemia cells with the Menin-MLL inhibitor or

vehicle for a specified time (e.g., 48-72 hours). Cross-link protein-DNA complexes by adding

formaldehyde to a final concentration of 1% and incubating for 10 minutes at room

temperature. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA

fragments of 200-500 bp.

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody

specific for Menin, MLL, or a histone mark of interest (e.g., H3K4me3).[14] Add protein A/G

magnetic beads to pull down the antibody-protein-DNA complexes.

Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA

complexes from the beads.

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C.

Purify the DNA using a DNA purification kit.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify regions of protein binding. Analyze differential binding between inhibitor-treated

and control samples.

Patient-Derived Xenograft (PDX) Models
This protocol describes the establishment and use of PDX models to evaluate the in vivo

efficacy of Menin-MLL inhibitors.[15]

Animal Model: Use immunodeficient mice (e.g., NSG mice).[16]

Cell Preparation: Obtain primary leukemia cells from patients with MLL-rearranged or NPM1-

mutant AML.[16]

Engraftment: Inject the primary leukemia cells intravenously into the mice.[15][17] Monitor for

engraftment by periodically analyzing peripheral blood for the presence of human CD45+

cells.[16]

Inhibitor Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in

peripheral blood), randomize the mice into treatment and control groups. Administer the

Menin-MLL inhibitor (e.g., by oral gavage) and vehicle to the respective groups.

Monitoring Efficacy: Monitor tumor burden by measuring the percentage of human CD45+

cells in the peripheral blood. Monitor the overall health of the mice, including body weight.

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (bone

marrow, spleen) to assess leukemia burden and to perform pharmacodynamic studies (e.g.,

analysis of target gene expression).

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear

understanding.
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Menin-MLL Signaling Pathway in Leukemia
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Caption: The Menin-MLL signaling pathway in acute leukemia and its inhibition.
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Experimental Workflow for In Vivo Efficacy Testing in PDX Models
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Caption: A typical experimental workflow for evaluating Menin-MLL inhibitors in PDX models.

Conclusion and Future Directions
Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute

leukemias with MLL rearrangements or NPM1 mutations. The clinical data for revumenib and
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ziftomenib are highly encouraging, demonstrating durable responses in heavily pre-treated

patient populations.[3][5] However, challenges remain, including the development of resistance.

Future research will likely focus on combination therapies to overcome resistance and expand

the application of Menin-MLL inhibitors to other malignancies. The continued investigation into

the underlying biology of Menin-MLL-dependent cancers will be crucial for maximizing the

therapeutic potential of this promising class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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